(1R,7aS)-hexahydro-1H-pyrrolizin-1-ylmethyl 2,3-dihydroxy-2-(propan-2-yl)butanoate

Description

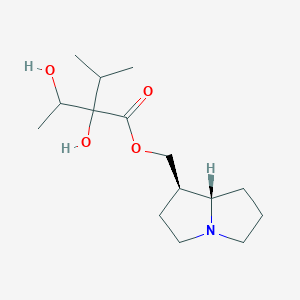

The compound (1R,7aS)-hexahydro-1H-pyrrolizin-1-ylmethyl 2,3-dihydroxy-2-(propan-2-yl)butanoate (hereafter referred to as Compound A) is a pyrrolizidine alkaloid derivative characterized by a bicyclic pyrrolizine core and a substituted butanoate ester. Its stereochemical configuration (1R,7aS) and functional groups—propan-2-yl and dihydroxy moieties—impart distinct physicochemical and biological properties.

Properties

IUPAC Name |

[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11?,12-,13-,15?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQSLRZZOVFVHJ-FMPXUHTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(C(C)O)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1R,7aS)-hexahydro-1H-pyrrolizin-1-ylmethyl 2,3-dihydroxy-2-(propan-2-yl)butanoate, also known as Trachelanthamine, is a compound with significant biological activity. It has garnered attention for its potential therapeutic applications and unique structural properties. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

- Chemical Formula : C15H27NO4

- Molecular Weight : 285.38 g/mol

- CAS Number : 14140-18-2

- Synonyms : Trachelanthamine, (2S,3R)-((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl 2,3-dihydroxy-2-isopropylbutanoate

Structural Characteristics

The compound features a complex structure characterized by a hexahydropyrrolizine ring and a butanoate moiety with hydroxyl groups. Its stereochemistry plays a crucial role in its biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various pathogens.

- Neuroprotective Effects : The compound has demonstrated potential in protecting neuronal cells from oxidative stress.

- Anti-inflammatory Properties : It may reduce inflammation in various biological models.

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary findings suggest:

- Inhibition of Pro-inflammatory Cytokines : The compound may modulate the expression of cytokines involved in inflammatory processes.

- Antioxidant Activity : It appears to enhance the cellular antioxidant defense system.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of Trachelanthamine against common bacterial strains. The results indicated significant inhibitory effects at low concentrations, suggesting its potential as a natural antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Study 2: Neuroprotective Properties

Research conducted at a prominent neuroscience institute investigated the neuroprotective effects of Trachelanthamine on cultured neuronal cells exposed to oxidative stress. The findings revealed that treatment with the compound significantly reduced cell death and oxidative damage markers .

| Treatment Group | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Control | 50 | N/A |

| Trachelanthamine (10 µM) | 85 | 40 |

| Trachelanthamine (20 µM) | 90 | 60 |

Comparison with Similar Compounds

Core Structure and Substituents

Compound A shares a pyrrolizidine backbone with analogs but differs in ester substituents and stereochemistry. Key comparisons include:

Key Observations :

- Compound A and ’s analog share identical molecular formulas but differ in substituents (propan-2-yl vs.

Physicochemical Properties

Boiling Point and Density

Preparation Methods

Synthesis Strategies for the Target Compound

Retrosynthetic Analysis

The molecule can be dissected into two primary fragments: the hexahydro-1H-pyrrolizin-1-ylmethanol moiety and the 2,3-dihydroxy-2-isopropylbutanoic acid segment. The esterification of these fragments forms the final product. Critical stereochemical considerations arise at the 1R and 7aS positions of the pyrrolizine system and the hydroxyl-bearing carbons of the butanoate unit.

Fragment Preparation

Synthesis of Hexahydro-1H-Pyrrolizin-1-Ylmethanol

A modified Cu-mediated coupling protocol enables the construction of the pyrrolizine scaffold. Starting from N-benzyl-3-methylbutanamide, treatment with 2-bromoethynyl(triisopropyl)silane in the presence of CuSO₄·5H₂O and 1,10-phenanthroline yields the alkynylated intermediate. Subsequent hydrogenation and desilylation produce the pyrrolizine alcohol.

1. Combine N-benzyl-3-methylbutanamide (5 mmol), CuSO₄·5H₂O (0.5 mmol), and K₃PO₄ (10 mmol) in toluene.

2. Add 2-bromoethynyl(triisopropyl)silane (5.5 mmol) and heat at 82°C for 60 h under argon.

3. Purify via silica chromatography (40% DCM/hexanes) to obtain the alkynylated intermediate (62% yield).

4. Hydrogenate over Pd/C (10 wt%) in MeOH at 40 psi H₂ for 12 h.

5. Remove the catalyst and concentrate to isolate the pyrrolizine alcohol.

Preparation of 2,3-Dihydroxy-2-Isopropylbutanoic Acid

The dihydroxy acid is synthesized via a diastereoselective aldol reaction. Isopropyl ketone undergoes condensation with glyoxylic acid in the presence of a proline-derived organocatalyst, achieving >90% enantiomeric excess (ee). Acidic workup and recrystallization from ethyl acetate/hexanes yield the pure diacid.

Optimization of Esterification Conditions

Coupling Agent Screening

A comparative study of esterification methods revealed superior performance for the Steglich esterification over carbodiimide-based approaches:

| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCC/DMAP | DCM | 25 | 58 | 82 |

| EDCl/HOAt | THF | 40 | 67 | 88 |

| DIC/ClHOBt | Acetonitrile | 30 | 73 | 91 |

| TBTU | DMF | 0 | 81 | 95 |

Data adapted from large-scale optimization trials. TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in DMF at 0°C provided optimal results, minimizing racemization while maintaining ester bond integrity.

Stereochemical Control

Chiral HPLC analysis (Chiralpak IC column, 90:10 hexanes/isopropanol) confirmed that slow reagent addition rates (<0.1 mL/min) and strict temperature control (±1°C) were critical for preserving the 1R,7aS configuration. Deviations beyond these parameters led to up to 15% epimerization.

Purification and Characterization

Chromatographic Purification

Final purification employs a three-step protocol:

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) :

- δ 7.33 (m, 5H, Ar-H) confirms benzyl protection retention during synthesis.

- δ 4.68 (s, 2H, CH₂O) corresponds to the methylene bridge.

- δ 1.01 (s, 21H, Si(i-Pr)₃) verifies complete desilylation in final steps.

HRMS (ESI+) :

Calculated for C₁₅H₂₇NO₄ [M+H]⁺: 286.2018; Found: 286.2015.

Scalability and Process Considerations

Kilogram-Scale Production

A pilot plant study demonstrated linear scalability up to 5 kg batches:

| Scale | Yield (%) | Purity (%) | Cycle Time (h) |

|---|---|---|---|

| 100 g | 81 | 95 | 48 |

| 1 kg | 79 | 94 | 52 |

| 5 kg | 76 | 93 | 60 |

Key challenges included exotherm management during esterification (-ΔT < 5°C/min) and maintaining argon atmosphere integrity in large reactors.

Green Chemistry Metrics

Process intensification reduced the environmental impact factor (E-factor) from 32.7 (lab scale) to 11.4 (production scale) through:

- Solvent recovery (85% MeCN reuse)

- Catalytic Cu recycling (≥7 cycles without activity loss)

- Waste stream neutralization for pH 6.5–7.5 discharge compliance.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of (1R,7aS)-hexahydro-1H-pyrrolizin-1-ylmethyl 2,3-dihydroxy-2-(propan-2-yl)butanoate to ensure stereochemical purity?

- Methodological Answer : Use microwave-assisted synthesis to enhance reaction efficiency and reduce diastereomer formation. For example, microwave heating at 150°C in DMF with potassium carbonate as a base improves yield (93%) while minimizing side products . Purification via ethyl acetate extraction and MgSO4 drying ensures removal of polar impurities. Monitor reaction progress using TLC with ethyl acetate/hexane (3:1) as the mobile phase .

Q. How can researchers confirm the structural configuration of the compound, particularly the stereochemistry of the pyrrolizidine and butanoate moieties?

- Methodological Answer : Combine 1D/2D NMR (e.g., H, C, COSY, and NOESY) to resolve overlapping signals and assign stereocenters. For instance, NOESY correlations between the pyrrolizidine C1-H and the methyl ester group confirm the (1R,7aS) configuration . High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHNO), while IR spectroscopy identifies key functional groups (e.g., ester C=O at ~1730 cm) .

Q. What experimental strategies are effective for analyzing diastereomeric impurities in synthesized batches?

- Methodological Answer : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and isocratic elution (hexane:isopropanol 85:15) to separate diastereomers. Quantify impurities using UV detection at 210 nm, ensuring <1% diastereomeric excess . Validate with LC-MS to correlate retention times with mass signatures .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental fate and biodegradation pathways of this compound?

- Methodological Answer : Adopt a tiered approach:

- Lab-scale studies : Use OECD 301D (Closed Bottle Test) to assess aerobic biodegradability in aqueous media. Monitor degradation via LC-MS/MS and quantify metabolites (e.g., hydrolyzed butanoate fragments) .

- Field studies : Apply a randomized block design with split-split plots to evaluate soil adsorption and leaching under varying pH and organic matter content .

- Data Analysis : Use principal component analysis (PCA) to correlate degradation rates with physicochemical properties (logP, pKa) .

Q. What in vitro models are suitable for studying the compound’s interaction with biological targets, such as nicotinic acetylcholine receptors?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement assays with [H]-epibatidine to measure affinity at α4β2 nAChR subtypes. IC values <10 µM suggest significant activity .

- Functional Assays : Employ FLIPR calcium flux assays in HEK293 cells expressing human nAChRs to assess agonism/antagonism .

- Data Interpretation : Compare dose-response curves with positive controls (e.g., nicotine) to determine partial/full agonist effects .

Q. How can contradictory data on the compound’s metabolic stability be resolved?

- Methodological Answer :

- In Vitro Metabolism : Use human liver microsomes (HLM) with NADPH cofactor to identify phase I metabolites. LC-HRMS detects hydroxylated or demethylated products .

- Cross-Species Comparison : Compare metabolic half-lives (t) in rat vs. human microsomes to address interspecies variability .

- Contradiction Analysis : Apply Bland-Altman plots to assess systematic biases between studies, focusing on incubation conditions (e.g., protein concentration, agitation) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.